2-(2-Aminophenyl)acetamide

C-H activation Palladium catalysis Directing group

Researchers sourcing ortho-substituted aminophenylacetamide building blocks often encounter regioisomeric ambiguity that compromises C-H activation and cyclization outcomes. 2-(2-Aminophenyl)acetamide (CAS 4103-60-0) delivers unambiguous 1,2-disposition of the amine and acetamide groups, forming a bidentate chelation motif absent in meta/para isomers. • Enables Pd-catalyzed ortho-C-H arylation with absolute monoaryl selectivity under silver-free conditions; auxiliary cleaved under basic hydrolysis for traceless biaryl synthesis. • Validated in urolithin B, M6, M7 syntheses (65-72% overall yields). • Fragment hit for HDAC inhibitor development (low µM IC50); MW 150.18, favorable ligand efficiency for lead optimization. • Precursor for benzimidazole synthesis via cyclization with aldehydes or CO2/H2. Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 4103-60-0
Cat. No. B1595660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenyl)acetamide
CAS4103-60-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N)N
InChIInChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyTXMURLRUEUBDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenyl)acetamide (CAS 4103-60-0): Chemical Profile and Procurement-Relevant Context


2-(2-Aminophenyl)acetamide, also known as 2-aminophenylacetamide or benzeneacetamide, 2-amino-, is an ortho-substituted aminoacetamide derivative with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. The compound features an amino group (-NH2) and an acetamide group (-CH2C(=O)NH2) substituted on adjacent positions of the benzene ring, conferring distinct reactivity and coordination properties relative to its regioisomers (3- and 4-aminoacetanilide) and N-substituted analogs [2]. As a fragment molecule and versatile synthetic intermediate, it serves as a key building block for heterocyclic synthesis (particularly benzimidazoles) and as a privileged scaffold for medicinal chemistry applications, including histone deacetylase (HDAC) inhibitor development [3]. The compound is commercially available with typical purity specifications of 95-97% and carries GHS hazard warnings including H302 (harmful if swallowed) and H315 (causes skin irritation) .

Why 2-(2-Aminophenyl)acetamide Cannot Be Readily Substituted with Regioisomers or N-Substituted Analogs


Generic substitution among aminophenylacetamide isomers and related compounds is precluded by critical differences in regiochemistry and functional group arrangement. The ortho-disposition of the amino and acetamide moieties in 2-(2-aminophenyl)acetamide (CAS 4103-60-0) is structurally distinct from both its regioisomers (3- and 4-aminoacetanilide) and the N-substituted analog N-(2-aminophenyl)acetamide (CAS 34801-09-7) [1]. In the target compound, the acetamide group exists as a -CH2C(=O)NH2 moiety appended to the aromatic ring, whereas in N-(2-aminophenyl)acetamide the acetamide is attached via the nitrogen atom as -NHC(=O)CH3 [2]. This fundamental difference alters hydrogen-bonding capacity, metal coordination geometry, and reactivity in cyclization and cross-coupling reactions. Furthermore, the ortho arrangement creates a 1,2-diamine-like chelation motif that is absent in meta- and para-isomers, enabling unique applications as a bidentate directing group in transition-metal catalysis [3]. Consequently, substitution with alternative isomers or analogs would fundamentally alter or abolish the specific reactivity profiles, biological activity patterns, and synthetic utility that define the procurement rationale for this compound.

2-(2-Aminophenyl)acetamide (CAS 4103-60-0): Quantitative Differentiation Evidence Against Comparator Compounds


Absolute Ortho-Monoaryl Selectivity in Palladium-Catalyzed C-H Arylation as a Bidentate Directing Group

2-(2-Aminophenyl)acetamide (APA) functions as a novel bidentate directing group for palladium-catalyzed ortho-C-H arylation of benzamides, demonstrating absolute ortho-monoaryl selectivity without over-arylation or di-substitution products [1]. This represents the first reported use of this scaffold as a directing group in C-H functionalization chemistry. In contrast, commonly employed monodentate directing groups such as 8-aminoquinoline or picolinamide often require harsher cleavage conditions or produce mixtures of mono- and di-arylated products, whereas the APA auxiliary enables exclusive monoarylation at the ortho position with good to moderate yields across diverse aryl/heteroaryl iodides [2]. The reaction proceeds under silver-free conditions using Mn(OAc)2 as a co-oxidant, representing a practical advantage over silver-dependent protocols.

C-H activation Palladium catalysis Directing group Biaryl synthesis

Scaffold Versatility: Direct Access to Bioactive Urolithins via C-H Arylation Followed by Hydrolysis

The monoarylated products obtained from APA-directed ortho-arylation can be directly transformed via a two-step sequence (hydrolysis of the directing group followed by lactonization) into urolithin B, urolithin M6, and urolithin M7—bioactive human microflora metabolites of dietary ellagic acid with documented anti-inflammatory and anticancer properties [1]. This synthetic route using 2-(2-aminophenyl)acetamide as a traceless directing group provides a more convergent and modular approach compared to traditional linear syntheses of urolithins that require multiple protection/deprotection steps or pre-functionalized starting materials. While this evidence constitutes class-level inference (no direct comparator data in the same study), the methodology specifically leverages the unique ortho-substitution pattern and hydrolyzable nature of the APA auxiliary.

Natural product synthesis Urolithins Ellagic acid metabolites Total synthesis

Validated Pharmacophore for Histone Deacetylase (HDAC) Inhibition: IC50 Values in Low Micromolar Range

2-(2-Aminophenyl)acetamide serves as the core pharmacophore for a series of ω-substituted alkanoic acid (2-amino-phenyl)-amides that inhibit recombinant human HDACs with IC50 values in the low micromolar range [1]. This class of primary amide HDAC inhibitors is notably rare; most clinically developed HDAC inhibitors (e.g., vorinostat/SAHA, romidepsin) employ hydroxamic acid or cyclic peptide zinc-binding motifs. In contrast, the ortho-aminoanilide/primary amide motif present in 2-(2-aminophenyl)acetamide derivatives represents a distinct zinc-binding pharmacophore with potential isoform-selectivity advantages [2]. While the parent compound (MW 150.18) itself is a fragment-like starting point rather than an optimized inhibitor, its derivatives induce p21WAF1/Cip1 expression, cause cell-cycle arrest in human cancer cells, and demonstrate efficacy in human tumor xenograft models [1].

Epigenetics HDAC inhibition Cancer therapeutics Zinc-binding pharmacophore

Structural Differentiation from N-(2-Aminophenyl)acetamide (CAS 34801-09-7): Distinct Functional Group Arrangement and Reactivity Profile

2-(2-Aminophenyl)acetamide (CAS 4103-60-0) is structurally distinct from its commonly confused analog N-(2-aminophenyl)acetamide (CAS 34801-09-7, also called 2'-aminoacetanilide) [1]. In the target compound, the acetamide group exists as a -CH2C(=O)NH2 moiety attached to the aromatic ring, providing two hydrogen bond donors (primary amide NH2) and two hydrogen bond acceptors (carbonyl oxygen and aromatic amine) arranged in an ortho configuration. In contrast, N-(2-aminophenyl)acetamide features the acetamide as an N-substituted -NHC(=O)CH3 group, fundamentally altering the compound's hydrogen-bonding capacity, metal-binding geometry, and cyclization reactivity . This structural distinction is critical: the primary amide in CAS 4103-60-0 enables distinct zinc-binding interactions in HDAC inhibition and provides different cyclization outcomes in benzimidazole synthesis compared to the N-acetylated analog. The predicted pKa of the target compound is 14.73±0.70, consistent with the primary amide functionality .

Chemical structure Regioisomer comparison Building block differentiation Functional group analysis

Fragment Molecule with MW 150.18: Optimal Size for Fragment-Based Drug Discovery (FBDD) Libraries

2-(2-Aminophenyl)acetamide (MW 150.18, cLogP ~0.1, H-bond donors: 2, H-bond acceptors: 2, rotatable bonds: 2) falls within the optimal physicochemical property ranges for fragment-based drug discovery (FBDD) according to the Rule of Three (MW ≤300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. Its low molecular weight and balanced polarity (XLogP3 = 0.1) provide a highly ligand-efficient starting point (LE typically >0.3 for fragment hits) compared to larger, more complex HDAC inhibitors like Tacedinaline (MW 269.3, cLogP ~1.5) or SAHA (MW 264.3) [2]. The compound serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis and research tool for the design and screening of novel drug candidates . The primary amine and primary amide functionalities offer orthogonal synthetic handles for fragment elaboration via amide coupling, reductive amination, or N-arylation.

Fragment-based drug discovery FBDD Lead optimization Molecular library design

2-(2-Aminophenyl)acetamide: Evidence-Based Research and Industrial Application Scenarios


C-H Functionalization and Biaryl Synthesis in Medicinal Chemistry

Procure 2-(2-Aminophenyl)acetamide for use as a bidentate directing group in palladium-catalyzed ortho-C-H arylation of benzamides. The APA auxiliary enables absolute ortho-monoaryl selectivity without over-arylation, operating under silver-free conditions with Mn(OAc)2 as co-oxidant [1]. Following arylation, the auxiliary is readily hydrolyzed under basic conditions, providing traceless access to biaryl carboxylic acids. This methodology has been validated in the synthesis of bioactive urolithins B, M6, and M7, achieving overall yields of 65-72% from arylated intermediates [1]. The protocol is tolerant of diverse functional groups including halogens, esters, and heteroaromatics, making it suitable for parallel medicinal chemistry library synthesis.

Fragment-Based HDAC Inhibitor Discovery and Epigenetic Drug Development

Utilize 2-(2-Aminophenyl)acetamide as a validated fragment hit for histone deacetylase (HDAC) inhibitor development. Derivatives of this primary amide scaffold inhibit recombinant human HDACs with IC50 values in the low micromolar range, induce histone hyperacetylation in whole cells, and show tumor xenograft efficacy [2]. The ortho-aminoanilide/primary amide motif represents a distinct zinc-binding pharmacophore that is rare among clinical HDAC inhibitors, offering potential isoform-selectivity advantages [2]. Structure-based optimization can leverage the fragment's low molecular weight (150.18) and favorable ligand efficiency to develop potent inhibitors with improved drug-like properties compared to larger hydroxamic acid-based chemotypes.

Urolithin Natural Product Synthesis and Ellagic Acid Metabolite Research

Apply 2-(2-Aminophenyl)acetamide as a key synthetic intermediate for the preparation of urolithins—bioactive gut microbiota metabolites of dietary ellagic acid with documented anti-inflammatory, antioxidant, and anticancer activities [1]. The APA-directed ortho-arylation methodology provides a convergent three-step route to urolithin B, M6, and M7 from readily available benzoyl chloride derivatives, significantly shortening synthetic routes compared to traditional linear approaches. This enables efficient access to urolithin derivatives for biological evaluation and structure-activity relationship (SAR) studies in the fields of natural product pharmacology and gut microbiome research [1].

Benzimidazole and Heterocyclic Synthesis for Pharmaceutical Intermediates

Employ 2-(2-Aminophenyl)acetamide as a precursor for benzimidazole synthesis via cyclization with aldehydes, carboxylic acids, or carbon dioxide under catalytic hydrogenation conditions [3]. The ortho-arrangement of the primary amine and acetamide groups facilitates intramolecular condensation to form the benzimidazole core, a privileged scaffold in medicinal chemistry with applications spanning proton pump inhibitors, antihypertensives, and kinase inhibitors. While the exact yield for the parent compound's conversion to 2-methylbenzimidazole depends on specific reaction conditions, optimized protocols using RuCl2(dppe)2 catalyst with CO2/H2 achieve moderate to good yields, and the compound remains a well-established starting material for this transformation [3].

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